

# A-17: A Glucosylceramide Synthase Inhibitor with Potential Antileishmanial Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Antileishmanial agent-17 |           |
| Cat. No.:            | B12405899                | Get Quote |

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis, characterization, and proposed antileishmanial activity of the compound referred to herein as **Antileishmanial agent-17** (A-17). The designated compound for this guide is Genz-667161 (also known as Ibiglustat or Venglustat), a potent, orally available, and CNS-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] [3] While this compound has been investigated for several therapeutic applications, this document will focus on the scientific rationale and methodologies for evaluating its potential as a treatment for leishmaniasis.

## Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapies for leishmaniasis are limited by issues of toxicity, emerging resistance, and high cost.[4] There is an urgent need for novel therapeutic agents with new mechanisms of action.

Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, involved in various cellular processes, including cell recognition, signaling, and host-pathogen interactions. In Leishmania, GSLs are known to play a role in the infectivity of the parasite. The enzyme glucosylceramide synthase (GCS) catalyzes the first step in the biosynthesis of most GSLs, making it an attractive target for the development of new antiparasitic drugs.



**Antileishmanial agent-17** (Genz-667161) is a specific inhibitor of GCS.[5] By inhibiting this enzyme, it is hypothesized that A-17 can disrupt the synthesis of essential GSLs in Leishmania, thereby inhibiting parasite growth and survival. This guide provides a comprehensive overview of the available information on A-17 and a detailed framework for its evaluation as a potential antileishmanial agent.

# **Synthesis and Characterization**

#### 2.1. Chemical Information

| Property          | Value                                                                         |
|-------------------|-------------------------------------------------------------------------------|
| Compound Name     | (S)-quinuclidin-3-yl (2-(2-(4-fluorophenyl)thiazol-4-yl)propan-2-yl)carbamate |
| Synonyms          | Genz-667161, Ibiglustat, Venglustat, GZ-402671, SAR402671                     |
| CAS Number        | 1401090-53-6[6][7][8]                                                         |
| Molecular Formula | C <sub>20</sub> H <sub>24</sub> FN <sub>3</sub> O <sub>2</sub> S[1][6]        |
| Molecular Weight  | 389.49 g/mol [1][6]                                                           |
| Appearance        | White to off-white solid[7]                                                   |
| Solubility        | Soluble in DMSO[7]                                                            |

#### 2.2. Synthesis

A representative synthesis of **Antileishmanial agent-17** can be envisioned based on general methods for the preparation of quinuclidinium carbamate derivatives. The synthesis involves the coupling of a key thiazole intermediate with (S)-quinuclidin-3-ol.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GZ667161 | Glucosylceramide synthase inhibitor | Probechem Biochemicals [probechem.com]
- 2. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. {Supplementary Data} [rsc.org]
- To cite this document: BenchChem. [A-17: A Glucosylceramide Synthase Inhibitor with Potential Antileishmanial Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405899#synthesis-and-characterization-of-antileishmanial-agent-17]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com